4-(Dimethylamino)-1-methylpyridinium iodide
Overview
Description
4-(Dimethylamino)-1-methylpyridinium is a monoquaternary pyridinium salt with anticholinesterase and antiproliferative activities. It inhibits cholinesterase activity in rat brain homogenates with a Kd value of 33 μM and yeast choline kinase (ChoK) with an IC50 value of 17 μM. 4-(Dimethylamino)-1-methylpyridinium also has antiproliferative activity against HT-29 colon cancer cells (IC50 = 2 μM).
Mechanism of Action
Target of Action
It’s structurally related compound, 4-dimethylaminopyridine (dmap), is known to act as a nucleophilic catalyst for various reactions .
Mode of Action
It’s structurally related compound, dmap, is known to participate in various organic transformations like baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and more . It’s worth noting that the mode of action of a compound can be influenced by its structural features, so the mode of action of 4-(Dimethylamino)-1-methylpyridinium iodide may be similar.
Biochemical Pathways
Dmap and related structures are widely used in various organic transformations, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The structurally related compound, dmap, has been studied for its protonation behavior, which can influence its pharmacokinetic properties .
Result of Action
Studies on dmap have found an unexpectedly significant impact of temperature on the protonation degree of dmap derivatives .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, studies on DMAP have found that the degree of protonation of DMAP derivatives can be significantly impacted by temperature .
Properties
IUPAC Name |
N,N,1-trimethylpyridin-1-ium-4-amine;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2.HI/c1-9(2)8-4-6-10(3)7-5-8;/h4-7H,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVFMABHZHZKCM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)N(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996840 | |
Record name | N,N,1-Trimethylpyridin-4(1H)-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7538-79-6 | |
Record name | Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7538-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinium, 4-(dimethylamino)-1-methyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,1-Trimethylpyridin-4(1H)-iminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70996840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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